N-Acetylhydralazine
Description
Structure
3D Structure
Properties
CAS No. |
22758-68-5 |
|---|---|
Molecular Formula |
C10H10N4O |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
N'-phthalazin-1-ylacetohydrazide |
InChI |
InChI=1S/C10H10N4O/c1-7(15)12-14-10-9-5-3-2-4-8(9)6-11-13-10/h2-6H,1H3,(H,12,15)(H,13,14) |
InChI Key |
YQUVBMKWVZWZED-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=NN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Biochemical Formation and Enzymatic Pathways of N Acetylhydralazine
Precursor Compounds and Origin of N-Acetylhydralazine Formation
The synthesis of this compound in the body is a direct consequence of the metabolism of its parent and precursor compounds.
Acetylhydrazine as a Direct Precursor in Metabolic Processes
Acetylhydrazine, also known as monoacetylhydrazine, is a recognized metabolite in the metabolic cascade of certain drugs. nih.govepdf.pub It can be formed from the hydrolysis of N-acetylisoniazid, a metabolite of the tuberculosis drug isoniazid (B1672263). epdf.pub Subsequently, acetylhydrazine can act as a substrate for further metabolic reactions. In the context of hydralazine (B1673433) metabolism, while hydralazine itself is the primary precursor, the formation of an acetylated hydrazine (B178648) moiety is central to the production of this compound. scribd.com The metabolism of hydrazine in animal models has shown the formation of both acetylhydrazine and diacetylhydrazine, with the relative amounts being species-dependent. nih.gov
Role of N-Acetyltransferase (NAT) Enzymes in N-Acetylation
The acetylation of hydralazine is catalyzed by a specific family of enzymes known as N-acetyltransferases (NATs). wikipedia.org These cytosolic enzymes are pivotal in the metabolism of numerous drugs and xenobiotics containing arylamine and hydrazine structures. kingston.ac.uknih.gov
N-Acetyltransferase 1 (NAT1) and N-Acetyltransferase 2 (NAT2) Isoforms
Two primary isoforms of N-acetyltransferase exist in humans: NAT1 and NAT2. kingston.ac.uknih.gov While both are involved in acetylation reactions, they exhibit distinct substrate specificities. kingston.ac.uknih.gov The acetylation of hydralazine is predominantly catalyzed by the NAT2 isoform. nih.govkingston.ac.ukresearchgate.net This has significant pharmacogenetic implications, as the NAT2 gene is highly polymorphic in human populations, leading to different "acetylator phenotypes" – rapid, intermediate, and slow acetylators. nih.govresearchgate.netresearchgate.net Individuals who are "slow acetylators" have a reduced capacity to metabolize hydralazine via this pathway. medscape.com Conversely, "rapid acetylators" metabolize the drug more quickly. medscape.com While NAT2 is the primary enzyme for hydralazine acetylation, studies have also investigated the role of NAT1. However, research indicates that human NAT2 has a much higher affinity (a lower Km value) for hydralazine compared to NAT1, signifying its primary role in this metabolic process. researchgate.netresearchgate.netnih.gov
Substrate Specificity and Catalytic Mechanisms of NATs
NAT enzymes catalyze the transfer of an acetyl group from the cofactor acetyl-Coenzyme A (acetyl-CoA) to the substrate. wikipedia.orgnih.gov The mechanism is a "ping-pong" or double-displacement reaction. wikipedia.org In the first step, the enzyme's active site cysteine residue is acetylated by acetyl-CoA. Then, the acetylated enzyme transfers the acetyl group to the amine or hydrazine group of the substrate, in this case, hydralazine. wikipedia.org
The substrate specificities of NAT1 and NAT2 are distinct. NAT2 preferentially acetylates drugs like hydralazine, isoniazid, and sulfamethazine, while NAT1 has a higher affinity for substrates such as p-aminobenzoic acid (PABA) and p-aminosalicylic acid. wikipedia.orgkingston.ac.ukd-nb.info The active site architecture of the NAT enzymes, including a catalytic triad (B1167595) of Cys, His, and Asp, modulates this substrate specificity. nih.gov
| Enzyme | Primary Substrates | Role in Hydralazine Metabolism |
| NAT1 | p-aminobenzoic acid (PABA), p-aminosalicylic acid | Minor role, significantly lower affinity for hydralazine compared to NAT2. researchgate.netnih.gov |
| NAT2 | Hydralazine, Isoniazid, Sulfamethazine | Primary enzyme responsible for the N-acetylation of hydralazine. nih.govkingston.ac.ukresearchgate.net |
Cofactor Dependence in N-Acetylation Reactions
The enzymatic activity of N-acetyltransferases is critically dependent on the presence of a specific cofactor. Acetyl-Coenzyme A (acetyl-CoA) serves as the acetyl group donor in the reactions catalyzed by NAT enzymes. nih.govresearchgate.net The transfer of the acetyl group from acetyl-CoA to the hydralazine molecule is the fundamental chemical transformation in the formation of this compound. wikipedia.org The availability of acetyl-CoA within the cell can therefore influence the rate of acetylation reactions.
Acetyl Coenzyme A (AcCoA) Utilization and Kinetics
The formation of this compound is a biochemical process rooted in the acetylation of its parent compound, hydralazine. This reaction is catalyzed by N-acetyltransferase (NAT) enzymes and utilizes acetyl coenzyme A (AcCoA) as the acetyl group donor. nih.govnih.gov The general mechanism follows a ping-pong bi-bi reaction pathway. nih.gov In this process, AcCoA first binds to the NAT enzyme, leading to the formation of an acetylated enzyme intermediate. Subsequently, the substrate, in this case, hydralazine, binds to the acetylated enzyme. This is followed by the transfer of the acetyl group to hydralazine, resulting in the formation of this compound and the release of coenzyme A. nih.gov
The availability of AcCoA can influence the rate of acetylation reactions. Research on other substrates has indicated that the kinetics of AcCoA can affect the N-acetylation of various compounds. nih.gov For instance, variations in NAT1 alleles have been shown to modulate the affinity for AcCoA, which in turn affects the rate of carcinogen acetylation. nih.gov While specific kinetic data for AcCoA in the direct context of this compound formation is detailed, the fundamental principles of enzyme kinetics suggest that the concentration and availability of AcCoA are crucial factors in the rate of this metabolic pathway.
Interactive Table 1: Key Enzymes and their Role in Acetylation
| Enzyme | Role in Acetylation | Kinetic Parameters |
| N-acetyltransferase 2 (NAT2) | Primary enzyme for hydralazine acetylation. nih.gov | Lower apparent Km, higher apparent Vmax for hydralazine. nih.gov |
| N-acetyltransferase 1 (NAT1) | Plays a lesser role in hydralazine acetylation. nih.gov | Higher apparent Km, lower apparent Vmax for hydralazine. nih.gov |
Regulation of AcCoA Levels and Influence on Acetylation
The cellular levels of Acetyl Coenzyme A (AcCoA) are a critical determinant in the process of acetylation. AcCoA is a central metabolite that sits (B43327) at the crossroads of numerous anabolic and catabolic pathways, including carbohydrate, fat, and protein metabolism. wikipedia.orgunil.chmiddlebury.edu Its availability is a direct reflection of the cell's metabolic state. middlebury.edunih.gov High levels of nucleocytosolic AcCoA are typically associated with a "fed" or "growth" state, promoting processes like lipid synthesis and histone acetylation. middlebury.edunih.gov Conversely, in "fasted" or "survival" states, AcCoA is preferentially directed towards mitochondrial activities such as ATP production. middlebury.edunih.gov
This fluctuation in AcCoA concentration directly impacts substrate-level regulation of acetylation reactions. middlebury.edunih.gov The rate of enzymatic acetylation, including the formation of this compound, can be significantly influenced by alterations in AcCoA levels. frontiersin.org Since the Michaelis-Menten constant (Km) of many acetyltransferases for AcCoA is often higher than the physiological concentrations of AcCoA, any change in its availability can directly alter the rate of the acetylation reactions they catalyze. frontiersin.org
Several enzymes are key in regulating the compartmentalized pools of AcCoA. ATP citrate (B86180) lyase (ACLY) is a crucial enzyme that generates AcCoA in the cytoplasm and nucleus from citrate. imrpress.com Conversely, acetyl-CoA carboxylases (ACC1 and ACC2) utilize AcCoA to produce malonyl-CoA, the building block for fatty acid synthesis, thereby consuming the AcCoA pool. columbia.edu The activity of these enzymes is tightly regulated by both transcriptional and post-translational mechanisms, ensuring that AcCoA levels are maintained in response to the cell's energy status. nih.gov For example, under conditions of low energy, ACLY activity is inhibited, which would in turn limit the AcCoA available for acetylation reactions. nih.gov Therefore, the metabolic state of the cell, through its regulation of AcCoA levels, exerts a profound influence on the extent of acetylation of xenobiotics like hydralazine.
Subsequent Metabolic Fates of this compound
Formation of Diacetylhydralazine
It has been noted that the initially formed this compound can be unstable and may undergo intramolecular cyclization to form 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) as a major metabolite. dergipark.org.trresearchgate.net This cyclized product is often measured as an indicator of this compound formation. nih.gov
Oxidative Biotransformation and Reactive Intermediate Generation
This compound is also a substrate for oxidative biotransformation, a key process in drug metabolism. louisville.eduopenaccessjournals.com These reactions, often categorized as Phase I metabolism, typically introduce or unmask functional groups on the molecule, preparing it for subsequent conjugation and elimination. github.iolibretexts.org Oxidative reactions are primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. openaccessjournals.comnih.gov
Involvement of Cytochrome P450 Enzymes (e.g., CYP2E1) in Oxidative Metabolism
The cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs. mdpi.comjpionline.org These enzymes are responsible for catalyzing a variety of oxidative reactions. mdpi.com
Among the various CYP isoforms, CYP2E1 has been implicated in the metabolism of compounds structurally related to hydralazine metabolites. louisville.edunih.gov CYP2E1 is known to metabolize numerous small molecules and procarcinogens. wikipedia.orgresearchgate.net A key characteristic of CYP2E1 is its ability to generate reactive oxygen species (ROS) even in the absence of a substrate, which can contribute to cellular oxidative stress. researchgate.netnih.gov
Specifically, in the metabolism of isoniazid, a drug that also undergoes N-acetylation, the acetylated metabolite (acetyl-isoniazid) can be further metabolized by CYP2E1 to form hepatotoxic reactive intermediates. louisville.edunih.gov This provides a strong parallel for the potential role of CYP2E1 in the oxidative metabolism of this compound. The involvement of CYP2E1 in the bioactivation of this compound to form N-acetylhydrazinophthalazinone via an oxidative intermediate has been proposed as a metabolic pathway for hydralazine. louisville.edu The activity of CYP2E1 can be influenced by genetic polymorphisms, which may lead to inter-individual differences in the rate of metabolism and susceptibility to adverse effects. nih.govoncotarget.com
Interactive Table 2: Cytochrome P450 Enzymes and their Metabolic Function
| Enzyme Family | General Function | Specific Examples of Reactions |
| Cytochrome P450 (CYP) | Catalyze Phase I oxidative metabolism of xenobiotics. github.ionih.gov | Hydroxylation, epoxidation, dealkylation. uomus.edu.iqmdpi.com |
| CYP2E1 | Metabolism of small molecules and procarcinogens; generation of ROS. wikipedia.orgnih.gov | Oxidation of ethanol, acetaminophen, and nitrosamines. wikipedia.orgnih.gov |
Enzyme Kinetics and Mechanistic Enzymology of N Acetylhydralazine Formation
Quantitative Analysis of Enzyme Activity
The efficiency and specificity of NAT enzymes in catalyzing the acetylation of hydralazine (B1673433) can be quantitatively described through key kinetic parameters. These parameters reveal the distinct roles and capacities of the major NAT isoforms, NAT1 and NAT2.
The relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate is described by the Michaelis-Menten equation. Studies utilizing recombinant human NAT1 and NAT2 have elucidated the kinetic constants for hydralazine N-acetylation, highlighting significant differences between the two enzymes. nih.gov
The apparent Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and it serves as an inverse measure of the enzyme's affinity for the substrate. Recombinant human NAT2 displays a substantially higher affinity for hydralazine than NAT1. The apparent Kₘ value for hydralazine was found to be over 20-fold lower for NAT2 (20.1 ± 8.8 µM) compared to NAT1 (456 ± 57 µM). nih.gov
The maximum velocity (Vₘₐₓ) reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. In this regard, NAT2 also demonstrates superior catalytic activity. The apparent Vₘₐₓ for hydralazine N-acetylation was significantly higher for NAT2 (153 ± 15 nmol/min/mg protein) than for NAT1 (72.2 ± 17.9 nmol/min/mg protein). nih.gov These findings underscore that at therapeutic concentrations, NAT2 is the principal enzyme responsible for the acetylation of hydralazine. nih.gov
| Enzyme | Apparent Kₘ (µM) | Apparent Vₘₐₓ (nmol/min/mg protein) |
|---|---|---|
| Human NAT1 | 456 ± 57 | 72.2 ± 17.9 |
| Human NAT2 | 20.1 ± 8.8 | 153 ± 15 |
Kinetic parameters for hydralazine N-acetylation by recombinant human NAT enzymes. Data sourced from Sikora et al. (2017). nih.gov
The specificity constant, represented as the ratio k꜀ₐₜ/Kₘ, is a measure of the catalytic efficiency of an enzyme. It reflects how efficiently an enzyme converts a substrate into a product at low substrate concentrations. While specific k꜀ₐₜ values for hydralazine acetylation are not extensively reported, the intrinsic clearance (Vₘₐₓ/Kₘ) can be used as a direct measure of catalytic efficiency.
Based on the reported Michaelis-Menten parameters, the intrinsic clearance for hydralazine N-acetylation by NAT2 is approximately 50-fold higher than that of NAT1. nih.gov This significant difference in clearance values firmly establishes NAT2 as the more efficient enzyme for the metabolism of hydralazine. nih.gov The higher affinity (lower Kₘ) and greater catalytic turnover (higher Vₘₐₓ) of NAT2 contribute to its superior efficiency in forming N-acetylhydralazine. nih.gov
| Enzyme | Intrinsic Clearance (Vₘₐₓ/Kₘ) (mL/min/mg protein) | Relative Efficiency Fold-Difference |
|---|---|---|
| Human NAT1 | 0.158 | 1 |
| Human NAT2 | 7.612 | ~50 |
Calculated intrinsic clearance as a measure of catalytic efficiency for hydralazine N-acetylation. Data derived from Sikora et al. (2017). nih.gov
Inhibition and Activation Studies of NATs
The activity of N-acetyltransferases can be modulated by various compounds, leading to either inhibition or activation of the enzyme. Understanding these interactions is crucial for predicting potential drug-drug interactions involving hydralazine.
While hydralazine itself can act as a competitive inhibitor for the acetylation of other drugs, such as procainamide, detailed kinetic studies specifically investigating the competitive, non-competitive, or uncompetitive inhibition of this compound formation by other compounds are not extensively documented in the available literature. However, it is known that other drugs metabolized by NAT2 can potentially compete with hydralazine for the active site. For instance, drugs like isoniazid (B1672263) and various sulfonamides are also substrates for NAT2 and could, in theory, act as competitive inhibitors of hydralazine acetylation. nih.govresearchgate.net
Hydrazine (B178648) derivatives, as a chemical class, have the potential to act as irreversible inhibitors of various enzymes. The metabolic activation of hydrazines can form reactive intermediates that bind irreversibly to enzymes, leading to their inactivation. nih.gov This mechanism, often termed suicide inactivation, has been observed with enzymes like cytochrome P450 and peroxidases during the metabolism of certain hydrazine compounds. nih.gov Some hydrazine inhibitors have been shown to act via a model of irreversible inhibition that involves an initial equilibrium binding followed by a first-order irreversible inactivation step. nih.gov However, specific studies detailing the irreversible inactivation kinetics of human NAT1 or NAT2 during the metabolism of hydralazine are not prominently featured in the scientific literature.
Conformational Dynamics and Enzyme-Substrate Interactions
The catalytic activity of NAT enzymes is dictated by the three-dimensional structure of their active site and the specific interactions formed with the substrate, hydralazine, and the co-factor, acetyl-CoA. The enzyme's catalytic mechanism involves a triad (B1167595) of conserved amino acid residues: Cysteine, Histidine, and Aspartic acid (Cys-His-Asp), which are essential for the acetyl transfer reaction. nih.gov
Structural studies and molecular modeling have provided insights into the substrate specificity of NAT isoforms. Docking simulations suggest that the active site of human NAT1 possesses a constrained microenvironment created by specific amino acid residues (such as F125, R127, and Y129). This architecture appears to preferentially accommodate planar arylamine substrates over conformationally flexible hydrazine compounds like hydralazine. researchgate.net
Crystal structure analysis has led to proposals of two potential routes for the acetylation of hydralazine. One route involves the acetylation of the terminal nitrogen of the hydrazine moiety, while an alternative proposes that acetylation could initially occur at a nitrogen atom within the heterocyclic ring of the phthalazine (B143731) structure. nih.govresearchgate.net In either scenario, the N-acetylated intermediate is unstable and spontaneously cyclizes to form the stable metabolite, 3-methyl-s-triazolo[3,4a]-phthalazine. nih.gov The precise conformational changes that the enzyme undergoes upon binding hydralazine are complex and remain an area of active research. clinpgx.org
Structural Basis of NAT Substrate Recognition and Catalysis
The catalytic activity of arylamine N-acetyltransferases (NATs), including human NAT1 and NAT2, relies on a highly conserved catalytic triad of amino acid residues within the active site. nih.gov This triad consists of Cysteine, Histidine, and Aspartic acid. nih.gov In human NAT2, these residues are Cys68, His107, and Asp122. nih.gov The acetylation reaction follows a ping-pong bi-bi mechanism, which involves two distinct steps. nih.gov First, the acetyl group from the cofactor acetyl-Coenzyme A (AcCoA) is transferred to the active site Cysteine residue, forming a covalent acetyl-enzyme intermediate. osti.gov Subsequently, the acetyl group is transferred from the acetylated enzyme to the amino group of the hydralazine substrate, releasing the this compound product and regenerating the free enzyme. osti.gov
A molecular modeling study of a catalytic region of human NAT2, based on the crystal structure of Salmonella typhimurium NAT, has suggested the presence of an active-site loop that is crucial for substrate recognition. nih.gov Although a crystal structure of NAT2 in complex with hydralazine is not available, kinetic studies have elucidated the enzyme's affinity for this substrate. Recombinant human NAT2 has a significantly higher affinity for hydralazine than NAT1, as evidenced by their Michaelis-Menten constants (Km). nih.gov
| Enzyme | Apparent Km for Hydralazine (μM) | Apparent Vmax for Hydralazine (nmol/min/mg protein) | Clearance (Vmax/Km) |
| Human NAT1 | 456 ± 57 | 72.2 ± 17.9 | 0.16 |
| Human NAT2 | 20.1 ± 8.8 | 153 ± 15 | 7.61 |
This table summarizes the Michaelis-Menten kinetic constants for hydralazine with recombinant human NAT1 and NAT2. Data from Hein et al. (2017). nih.gov
The data clearly indicates that human NAT2 has a much lower Km value, signifying a higher binding affinity for hydralazine, and a higher Vmax, indicating a greater catalytic efficiency. nih.gov This results in a 50-fold higher clearance of hydralazine by NAT2 compared to NAT1, establishing NAT2 as the primary enzyme responsible for its acetylation at therapeutic concentrations. nih.gov
Influence of pH and Other Environmental Factors on Enzyme Kinetics
pH:
The rate of enzyme-catalyzed reactions typically exhibits a bell-shaped curve as a function of pH, with an optimal pH at which the enzyme is most active. Deviations from the optimal pH can lead to a decrease in activity and, at extreme values, irreversible denaturation of the enzyme. For hamster NAT2, steady-state kinetic studies have revealed a pH dependence with two inflection points at approximately 5.32 and 8.48. nih.gov The lower pKa is associated with the acetylation of the enzyme, which is catalyzed by a thiolate-imidazolium ion pair in the active site. nih.gov The higher pKa suggests the involvement of a pH-sensitive group in the binding of the AcCoA cofactor. nih.gov Analysis of the deacetylation step with an arylamine substrate revealed a pKa of 5.52. nih.gov While a comprehensive pH-activity profile for human NAT2 with hydralazine as the substrate is not extensively documented, in vitro N-acetyltransferase assays are commonly performed at a physiological pH of 7.5. nih.gov
Temperature:
Enzyme activity is also highly dependent on temperature. As the temperature increases, the kinetic energy of the molecules increases, leading to more frequent collisions between the enzyme and substrate, and thus a higher reaction rate. However, beyond an optimal temperature, the enzyme's structure begins to unfold, a process known as thermal denaturation, which leads to a rapid loss of activity. nih.gov Most human enzymes, including NAT2, function optimally at or near normal body temperature, which is approximately 37°C. louisville.edu Studies on the thermal stability of various human NAT2 allozymes have been conducted, with heat inactivation experiments often performed at 50°C to assess the relative stability of different genetic variants. nih.govnih.gov These studies have shown that certain single nucleotide polymorphisms associated with slow acetylator phenotypes can lead to reduced thermostability of the NAT2 protein. nih.gov
Ionic Strength:
Genetic and Polymorphic Influences on N Acetylhydralazine Metabolism
N-Acetyltransferase Genetic Polymorphism
The N-acetylation of hydralazine (B1673433) is catalyzed by two main isozymes, NAT1 and NAT2. aacrjournals.org However, research has demonstrated that NAT2 is the primary enzyme responsible for the metabolism of hydralazine at therapeutic concentrations. nih.govnih.gov Genetic polymorphisms in the NAT2 gene are particularly common and well-characterized, leading to distinct population phenotypes with varying capacities for acetylation. nih.gov
The genetic polymorphism of the NAT2 gene results in a trimodal distribution of acetylation capacity within human populations, categorizing individuals into three main phenotypes: rapid, intermediate, and slow acetylators. nih.gov This classification is determined by the combination of NAT2 alleles an individual carries. The NAT24 allele is considered the wild-type or reference allele, conferring rapid acetylation. frontiersin.org Alleles such as NAT25, NAT26, NAT27, and NAT214 are variants that result in decreased enzyme activity. frontiersin.orgresearchgate.net
An individual's acetylator phenotype is determined by the number of functional (rapid) alleles they possess:
Rapid Acetylators: Carry two rapid alleles (e.g., NAT24/NAT24). frontiersin.org
Intermediate Acetylators: Carry one rapid and one slow allele (e.g., NAT24/NAT25). frontiersin.org
Slow Acetylators: Carry two slow alleles (e.g., NAT25/NAT25, NAT25/NAT26, or NAT26/NAT26). frontiersin.org
Studies using cryopreserved human hepatocytes have demonstrated a clear gene-dose response. Hepatocytes from rapid acetylators show the highest rates of hydralazine N-acetylation, followed by intermediate acetylators, with slow acetylators exhibiting the lowest rates. nih.govnih.gov For instance, at a hydralazine concentration of 100 μM, the difference in mean N-acetylation rates between homozygous rapid and slow acetylators can be as much as 10-fold. nih.gov This genotype-dependent difference underscores the critical role of NAT2 status in the disposition of hydralazine. nih.govnih.gov
| Genotype | Phenotype Classification | Expected N-Acetylation Capacity |
|---|---|---|
| 4/4 | Rapid | High |
| 4/5, 4/6, 4/7 | Intermediate | Moderate |
| 5/5, 5/6, 6/6, 5/7, 6/7, 7/7 | Slow | Low / Deficient |
While NAT2 is the principal enzyme for hydralazine metabolism, NAT1 also possesses the capability to N-acetylate hydralazine, although with significantly lower efficiency. nih.gov Studies using recombinant human NAT enzymes have quantified this difference. Human NAT2 exhibits a much higher affinity for hydralazine, with an apparent Michaelis-Menten constant (Km) value that is over 20-fold lower than that of recombinant human NAT1 (20.1 ± 8.8 μM for NAT2 vs. 456 ± 57 μM for NAT1). nih.govnih.gov Furthermore, the maximal rate of reaction (Vmax) for NAT2 is significantly higher than for NAT1. nih.govnih.gov This combination of higher affinity and higher catalytic speed results in a clearance rate for hydralazine N-acetylation that is approximately 50-fold higher for NAT2 compared to NAT1. nih.govnih.gov
| Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Relative Clearance |
|---|---|---|---|
| NAT1 | 456 ± 57 | 72.2 ± 17.9 | 1x |
| NAT2 | 20.1 ± 8.8 | 153 ± 15 | ~50x higher than NAT1 |
Pharmacogenomic Research Approaches in Non-Clinical Settings
To investigate the impact of genetic polymorphisms on the metabolism of compounds like hydralazine, several pharmacogenomic research approaches are employed in non-clinical settings. These methods allow for controlled examination of genotype-phenotype relationships outside of complex clinical trials. bjournal.org
One primary approach involves the use of in vitro systems with well-defined genetic backgrounds. fda.gov This includes:
Recombinant Enzyme Expression: Human NAT1 and NAT2 alleles are expressed in systems like yeast or bacteria. nih.gov This allows researchers to produce pure, isolated enzymes corresponding to specific genotypes (e.g., NAT24, NAT25B) and directly measure their kinetic properties (Km, Vmax) with a substrate like hydralazine. This method provides precise data on how a specific genetic variant affects the enzyme's intrinsic catalytic function. nih.govnih.gov
Cryopreserved Human Hepatocytes: Liver cells sourced from genotyped human donors are used to study metabolism in a more physiologically relevant context. researchgate.net Researchers can select hepatocytes from donors with known rapid, intermediate, and slow acetylator genotypes to perform in situ experiments, measuring the rate of N-acetylhydralazine formation when the cells are incubated with hydralazine. nih.govnih.gov This approach confirms that the kinetic differences observed with recombinant enzymes translate to functional differences in the primary cells responsible for drug metabolism. researchgate.net
These non-clinical pharmacogenomic studies are crucial for the early stages of drug development and mechanistic research. nih.govbjournal.org They provide a foundational understanding of how genetic variation can influence a compound's metabolic pathway, which is essential for interpreting variability seen in later-stage animal and human studies. fda.gov
Correlation of Genotype with In Vitro Enzyme Activity
In vitro studies using recombinant enzymes and human liver preparations have been crucial in elucidating the specific role of NAT2 in hydralazine metabolism and the functional consequences of its genetic variants. nih.gov
Research utilizing recombinant human N-acetyltransferase enzymes expressed in yeast has demonstrated that NAT2 is the primary enzyme responsible for the acetylation of hydralazine at therapeutic concentrations. nih.govnih.gov Comparative kinetic analyses show that human NAT2 has a much higher affinity for hydralazine than human NAT1. nih.govnih.gov The apparent Michaelis-Menten constant (Km) for hydralazine was over 20-fold lower for NAT2 compared to NAT1, signifying a stronger binding affinity. nih.govnih.gov Furthermore, the maximal rate of reaction (Vmax) was significantly higher for NAT2, contributing to a clearance rate for hydralazine N-acetylation that is approximately 50-fold higher for NAT2 than for NAT1. nih.govnih.gov
| Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg protein) | Clearance (Vmax/Km) Advantage |
|---|---|---|---|
| NAT1 | 456 ± 57 | 72.2 ± 17.9 | 1x |
| NAT2 | 20.1 ± 8.8 | 153 ± 15 | ~50x higher than NAT1 |
Studies using cryopreserved human hepatocytes have further solidified the correlation between NAT2 genotype and enzyme activity. nih.gov These experiments show a clear gene-dose response, where hydralazine N-acetyltransferase activity levels correspond to the NAT2 genotype. nih.govresearchgate.net Hepatocytes from individuals classified as rapid acetylators exhibit the highest activity, followed by intermediate acetylators, with slow acetylators showing the lowest levels of activity. nih.gov These differences in hydralazine N-acetyltransferase activity between the NAT2 acetylator phenotypes were statistically significant at various hydralazine concentrations. nih.govresearchgate.net Within the slow acetylator group, further significant differences in activity have been observed, corresponding to specific genotypes (e.g., NAT25B/5B > NAT25B/6A > NAT26A/6A). nih.govresearchgate.net
| Hydralazine Concentration | Acetylator Phenotype | Significance of Difference (p-value) |
|---|---|---|
| 10 μM | Rapid | p = 0.0029 |
| Intermediate | ||
| Slow | ||
| 100 μM | Rapid | p = 0.002 |
| Intermediate | ||
| Slow | ||
| 1000 μM | Rapid | p = 0.0319 |
| Intermediate | ||
| Slow |
Note: For all concentrations, the observed activity followed the pattern: Rapid > Intermediate > Slow.
Genetic Influence on Metabolite Formation in Experimental Models
The genetic polymorphism of NAT2 directly influences the formation of hydralazine's acetylated metabolites in experimental settings. nih.govnih.gov The primary acetylation pathway involves the N-acetylation of hydralazine to create an unstable intermediate, which then spontaneously converts to the stable metabolite 3-methyl-s-triazolo[3,4a]-phthalazine (MTP). nih.goviu.edu
Using in situ models with cryopreserved human hepatocytes, researchers have demonstrated that the rates of hydralazine N-acetylation are significantly dependent on the NAT2 genotype. nih.gov After incubation with hydralazine, hepatocytes from rapid acetylators produced the acetylated metabolite at the highest rate, followed by intermediate and then slow acetylators. nih.gov The difference in the mean N-acetylation rates between homozygous rapid and slow acetylators was substantial, showing a 4.5-fold difference at a 10 μM hydralazine concentration and a 10-fold difference at a 100 μM concentration. nih.gov
| Hydralazine Concentration | NAT2 Acetylator Group | Fold Difference (Rapid vs. Slow) | Significance of Difference (p-value) |
|---|---|---|---|
| 10 μM | Rapid | 4.5-fold | p = 0.002 |
| Intermediate | |||
| Slow | |||
| 100 μM | Rapid | 10-fold | p = 0.0015 |
| Intermediate | |||
| Slow |
Studies analyzing urine from hypertensive patients undergoing hydralazine therapy have also shown a clear link between acetylator phenotype and the formation of specific metabolites. nih.gov The excretion of hydralazine and its acetylated metabolite, 3-hydroxymethyltriazolophthalazine (HOMTP), was found to be related to the acetylator phenotype, whereas the excretion of MTP was not. nih.gov A key finding was the bimodal distribution of the metabolic ratio of HOMTP to hydralazine in urine. nih.gov This ratio was significantly lower in slow acetylators compared to rapid acetylators, indicating a reduced capacity to form this acetylated metabolite in individuals with slower NAT2 enzyme activity. nih.gov
| Acetylator Phenotype | Average Metabolic Ratio (HOMTP:Hydralazine) |
|---|---|
| Slow | 1.6 |
| Rapid | 14.9 |
Mechanistic Investigations of N Acetylhydralazine in in Vitro Systems
Cell Culture Models for Metabolic and Mechanistic Studies
In vitro cell culture models are indispensable tools for investigating the metabolic fate and mechanism of action of xenobiotics like N-Acetylhydralazine. These systems allow for detailed examination of cellular processing in a controlled environment.
Use of Human and Animal Cell Lines (e.g., Hepatocytes, CHO cells)
Primary human hepatocytes are a key model for studying the metabolism of hydralazine (B1673433) to this compound. nih.govnih.govclinpgx.org The N-acetylation of hydralazine is catalyzed by the enzyme N-acetyltransferase (NAT), with human NAT2 being significantly more efficient than NAT1 in this conversion. nih.govresearchgate.netresearchgate.net Studies using cryopreserved human hepatocytes have demonstrated that the rate of hydralazine N-acetylation is dependent on both time and concentration. nih.gov Furthermore, these studies reveal a direct correlation between the NAT2 genotype of the hepatocyte donor and the rate of acetylation. nih.govclinpgx.orgresearchgate.net Hepatocytes from individuals with rapid acetylator genotypes produce the highest amounts of hydralazine's metabolites, followed by intermediate and slow acetylator genotypes, respectively. nih.govclinpgx.org This genotype-dependent metabolism has been observed both in vitro (using cell lysates) and in situ (using intact, plated hepatocytes). nih.govresearchgate.net
Chinese hamster ovary (CHO) cells are another valuable tool, particularly for investigating the role of specific enzymes and for genotoxicity testing. nih.gov While not a primary metabolic model like hepatocytes, CHO cells can be transfected to express specific human enzymes, such as different genetic variants of NAT1 or NAT2. researchgate.net This allows researchers to study the precise contribution of each enzyme to the metabolism and potential bioactivation of parent compounds and their metabolites. Chromosomal aberration tests for hydrazine (B178648) have been conducted in CHO cells. nih.gov
Other cell lines, such as the human hepatoma line HepG2, have been considered, but may not be ideal models for studying the metabolism of hydrazines. nih.gov Research has shown that the N-acetyltransferase activity in HepG2 cells more closely resembles that of extra-hepatic tissues rather than the liver, which is the primary site of hydralazine metabolism. nih.gov
Table 1: Application of Cell Lines in Hydralazine/N-Acetylhydralazine Research
| Cell Line | Type | Application in Research | Key Findings |
|---|---|---|---|
| Human Hepatocytes | Primary Cells | Studying metabolism and the formation of this compound. nih.govclinpgx.orgresearchgate.net | Rate of acetylation is dependent on NAT2 genotype (Rapid > Intermediate > Slow). nih.govclinpgx.org |
| CHO Cells | Animal Cell Line | Genotoxicity testing; studying the function of specific expressed enzymes. nih.govresearchgate.net | Used in chromosomal aberration tests for the parent compound, hydrazine. nih.gov |
| HepG2 | Human Hepatoma | Investigated for metabolic studies. | Considered a less suitable model for hydrazine metabolism due to its NAT profile. nih.gov |
Studies in Isolated Organelles (e.g., Microsomes)
Isolated organelles, particularly liver microsomes, are fundamental tools for investigating Phase I metabolic reactions. Microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of cytochrome P-450 (CYP) enzymes. nih.gov While the primary metabolic pathway for hydralazine to this compound is acetylation (a Phase II reaction), subsequent or alternative oxidative metabolism can be studied using these systems. For instance, studies on other hydrazine derivatives, such as procarbazine, have utilized rat liver microsomes to identify major oxidative metabolites. nih.govcapes.gov.br Such experiments are crucial for determining the role of CYP enzymes in the bioactivation or detoxification of the compound and its metabolites.
Molecular Mechanisms of Interaction
Understanding how this compound interacts with cellular components at a molecular level is key to elucidating its biological effects. Investigations focus on its potential to bind to essential macromolecules and to induce cellular stress.
Covalent Binding to Cellular Macromolecules (e.g., Proteins, DNA)
The formation of covalent bonds between a compound or its reactive metabolites and cellular macromolecules like proteins and DNA is a significant mechanism of toxicity. nih.govmdpi.com The aryl hydrazine group present in the parent compound, hydralazine, has the potential to react with cellular components. nih.gov Research has shown that hydralazine can form covalent adducts with abasic (Ap) sites in DNA under physiological conditions. nih.gov Ap sites are common forms of DNA damage where a base is lost, leaving a reactive aldehyde group. nih.gov The hydrazine moiety can react with this aldehyde to form a stable hydrazone adduct, a mechanism that could contribute to mutagenic properties. nih.gov Given that this compound retains a hydrazine-like structure, its potential for similar covalent interactions with DNA and other macromolecules warrants investigation. Electrophilic compounds can also react with nucleophilic amino acid residues on proteins, leading to the formation of protein adducts that can alter protein function or trigger an immune response. nih.gov
Generation of Reactive Species and Oxidative Stress Mechanisms
The metabolism of hydrazine-containing compounds can lead to the formation of free radicals and the generation of reactive oxygen species (ROS), which can induce oxidative stress. nih.gov Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant defense systems, leading to damage to lipids, proteins, and DNA. Studies on the parent compound, hydralazine, have shown it can modulate the production of reactive species. In elicited murine peritoneal macrophages, hydralazine was found to inhibit both extracellular and intracellular ROS production, suggesting antioxidant properties in that specific model. nih.gov However, other research indicates that free radicals may play a key role in the mechanism of toxicity induced by hydrazine itself. nih.gov Therefore, a critical aspect of in vitro mechanistic studies for this compound involves assessing its capacity to generate ROS and induce oxidative stress in relevant cell systems, such as hepatocytes.
Genotoxicity Assessments in Cell-Based Assays
Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by chemical compounds. A variety of cell-based assays are employed to assess the genotoxic potential of drugs and their metabolites. Studies on the parent compound, hydralazine, have yielded mixed results in this area.
In some studies, hydralazine was shown to induce dose-dependent DNA fragmentation and DNA repair synthesis in primary cultures of both rat and human hepatocytes. nih.gov The same research found that hydralazine could cause mutations in V79 hamster lung cells without needing an external metabolic activation system. nih.gov In contrast, another study that used an in vivo-in vitro hepatocyte assay, where the compound was administered to the animal before hepatocytes were isolated for culture, found no induction of DNA repair (unscheduled DNA synthesis). nih.gov
Standard genotoxicity tests for the broader class of hydrazines have shown positive results in bacterial mutation (Ames) tests and in chromosomal aberration tests using CHO cells. nih.gov These assays are crucial for evaluating the potential of this compound to cause mutations or chromosomal damage.
Table 2: Summary of Genotoxicity Findings for the Parent Compound, Hydralazine
| Assay Type | Cell System | Finding | Reference |
|---|---|---|---|
| DNA Fragmentation | Rat & Human Hepatocytes | Induced dose-dependent DNA fragmentation. | nih.gov |
| DNA Repair Synthesis | Rat & Human Hepatocytes | Induced DNA repair synthesis. | nih.gov |
| Gene Mutation | V79 Hamster Cells | Increased frequency of mutations. | nih.gov |
| Unscheduled DNA Synthesis | Rat Hepatocytes (in vivo/in vitro) | No genotoxic activity observed. | nih.gov |
| Chromosomal Aberration | CHO Cells | Positive result for hydrazine. | nih.gov |
Comet Assay for DNA Damage Detection
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. researchgate.net This technique can identify single and double-strand breaks, alkali-labile sites, and DNA cross-linking. While the parent compound, hydralazine, has been shown to induce DNA damage in various cancer cell lines as evidenced by the comet assay, a comprehensive search of the scientific literature reveals a lack of specific studies investigating the direct effects of its metabolite, this compound, using this method. researchgate.netnih.gov Consequently, there is no available data to present on the capacity of this compound to cause DNA damage detectable by the comet assay. Further research is required to elucidate the genotoxic potential of this compound through this widely used technique.
Micronucleus Assay and Chromosome Aberrations
The in vitro micronucleus assay is a key component of genotoxicity testing, designed to detect substances that cause chromosomal damage. This damage can manifest as micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Similarly, chromosome aberration assays are used to identify structural changes in chromosomes.
Bacterial Reverse Mutation Assays
Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to assess the mutagenic potential of chemical compounds. henryford.com These assays utilize specific strains of bacteria, such as Salmonella typhimurium, that are unable to synthesize an essential amino acid (e.g., histidine) due to a mutation. The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to produce the amino acid and grow in a selective medium. henryford.comecfr.gov
While the mutagenicity of hydralazine has been investigated in bacterial reverse mutation assays, there is a lack of publicly available studies that have specifically tested this compound. nih.govnih.gov As a result, there is no data to report on whether this compound can induce point mutations in bacterial test systems.
Gene Expression Analysis Related to DNA Repair and Stress Response Pathways
In vitro studies investigating the impact of chemical compounds on gene expression can provide valuable insights into their mechanisms of action, including their potential to induce DNA damage and cellular stress. Analysis of genes involved in DNA repair pathways (such as nucleotide excision repair) and stress response pathways can indicate a genotoxic or cytotoxic effect. mdpi.comresearchgate.net
While the parent compound hydralazine has been shown to influence the expression of genes related to the cell cycle and DNA damage, a thorough review of the scientific literature indicates that no specific studies have been published on the effects of this compound on the expression of genes related to DNA repair and stress response pathways. nih.gov Therefore, the transcriptional response to this compound exposure in terms of these critical cellular defense mechanisms remains uncharacterized.
Enzyme Inhibition and Modulation Studies in In Vitro Systems
Inhibition of Other Enzyme Systems by this compound or its Precursors
The interaction of chemical compounds with various enzyme systems is a critical area of pharmacological and toxicological research. teachmephysiology.comyoutube.com Inhibition of enzymes can lead to a wide range of physiological effects. The precursor to this compound, hydralazine, is known to be a substrate for N-acetyltransferase (NAT) enzymes, which are responsible for its metabolism. nih.govresearchgate.net
However, a comprehensive search of the scientific literature did not yield any specific studies on the inhibitory or modulatory effects of this compound on other enzyme systems. Research in this area would be necessary to understand the broader pharmacological profile of this metabolite.
Urease Inhibition Studies
Urease is an enzyme that catalyzes the hydrolysis of urea and is a target for the development of inhibitors to treat infections caused by urease-producing bacteria. nih.govnih.gov A variety of compounds have been investigated for their urease inhibitory potential.
Despite the interest in urease inhibitors, there are no available scientific studies that have specifically evaluated this compound for its ability to inhibit urease activity in in vitro systems. Therefore, its potential as a urease inhibitor is currently unknown.
Mechanistic Investigations of N Acetylhydralazine in in Vivo Animal Models
Selection and Characterization of Relevant Animal Models
The in vivo investigation of N-Acetylhydralazine, a primary metabolite of the antihypertensive drug hydralazine (B1673433), relies on carefully selected animal models to understand its metabolic fate and pharmacogenetic influences.
Rodent models, particularly rats and mice, have been instrumental in elucidating the metabolic pathways of hydralazine and its metabolites, including this compound. Studies in rats have shown that hydralazine is extensively metabolized, with very little of the unchanged drug excreted in the urine. nih.gov The phthalazine (B143731) ring of the molecule appears to be metabolically stable. nih.gov
Research using rats has identified several urinary metabolites, providing a qualitative map of biotransformation, although quantitative differences from human metabolism are noted. nih.gov For instance, after administering radiolabeled hydralazine to rats, researchers can trace the distribution and chemical modification of the compound, identifying key metabolites formed through processes such as acetylation, oxidation, and conjugation. These models allow for the collection of urine, feces, and tissue samples to create a comprehensive metabolic profile.
Mice have also been utilized, especially in comparative studies looking at toxicity and gene expression changes induced by hydralazine and its metabolites. For example, C57BL/6J mice have been used to compare the hepatotoxicity and effects on hepatic gene expression of acetylhydrazine (a related compound) and its parent hydrazine (B178648). nih.gov Such studies help to isolate the specific effects of the acetylated form of the molecule.
Table 1: Key Findings from Rodent Models on Hydralazine/N-Acetylhydralazine Metabolism
| Animal Model | Key Research Focus | Major Findings | Reference |
| Rat | In vivo metabolism of hydralazine | Extensive metabolism with a stable phthalazine ring; identification of multiple urinary metabolites. nih.gov | nih.gov |
| Rat | Effect on hepatic enzymes | Hydralazine inhibits aminopyrine N-demethylase and aniline hydroxylase in vitro. nih.gov | nih.gov |
| Mouse (C57BL/6J) | Comparative hepatotoxicity | Acetylhydrazine showed significantly less effect on hepatic gene expression and lipid metabolism compared to hydrazine. nih.gov | nih.gov |
The metabolism of hydralazine to this compound is significantly influenced by the genetic polymorphism of the N-acetyltransferase 2 (NAT2) enzyme, leading to "fast" and "slow" acetylator phenotypes. To study the implications of this genetic variation, various animal models with inherent or engineered acetylation polymorphisms have been developed.
Hereditary acetylation polymorphisms that mirror the human condition are known to exist in species like the rabbit, mouse, and hamster. These models have provided crucial evidence on how the NAT2 phenotype affects the metabolic fate of hydrazine compounds. The rabbit model, in particular, is considered to closely resemble the human acetylation polymorphism.
More advanced genetically modified models, such as NAT-knockout mice and "humanized" transgenic mice expressing human NAT1 or NAT2 genes, have been created. These models serve as precise in vivo tools to confirm the specific role of N-acetyltransferase enzymes in the metabolism and disposition of compounds like this compound. They allow researchers to investigate the consequences of different acetylation rates in a controlled genetic background.
Systemic and Organ-Specific Mechanistic Studies
The liver is the primary site for the metabolism of hydralazine and the formation of this compound. In vivo studies in rats demonstrate that hydralazine undergoes significant biotransformation in the liver. The acetylation of hydralazine is a key step in its metabolic pathway. In animal models that exhibit acetylation polymorphism, such as specific rabbit strains, monoacetylhydrazine has been shown to be a polymorphic substrate for liver N-acetyltransferase.
Beyond simple acetylation, the parent compound hydralazine can also undergo further metabolic changes in the liver. Studies in rats have shown that pretreatment with inducers of microsomal enzymes, such as 3-methylcholanthrene or phenobarbital, alters the excretion profile of acetylated metabolites. nih.gov This indicates the involvement of the cytochrome P-450 enzyme system in the subsequent metabolism of these compounds. nih.gov
A critical area of investigation is the potential for hydralazine and its metabolites to form reactive intermediates that can bind to macromolecules like proteins. In vivo studies in rats using radiolabeled [14C]hydralazine have demonstrated that the drug or a metabolite becomes covalently bound to tissue proteins. nih.gov This binding was found to be particularly high in the aorta, lungs, and spleen. nih.gov
The formation of these reactive species is a crucial step in understanding the mechanisms of toxicity. It is hypothesized that the oxidation of hydralazine can lead to the formation of a reactive diazonium salt. This intermediate can then react with cellular macromolecules, leading to adduction. While much of this research has focused on the parent compound, it is a critical consideration for all metabolites in the pathway, including this compound. Interestingly, in the rat model, the induction of microsomal enzymes reduced this covalent binding, suggesting that these enzymes may be involved more in detoxification pathways rather than the formation of the protein-binding reactive intermediate. nih.gov
This compound and its parent compound can influence various endogenous metabolic pathways.
Hepatic Drug Metabolism: In rats, hydralazine has been shown to inhibit hepatic drug-metabolizing enzymes, specifically aminopyrine N-demethylase and aniline hydroxylase, in vitro. nih.gov It binds to cytochrome P-450, which can alter the metabolism of other endogenous or exogenous substances. nih.gov
Lipid Metabolism: Studies in C57BL/6 mice comparing acetylhydrazine with hydrazine found that hydrazine significantly altered the hepatic expression of genes involved in lipid synthesis, transport, and metabolism. nih.gov It specifically increased the expression of genes regulated by peroxisome proliferator-activated receptors (PPAR) and sterol regulatory element binding protein (SREBP), key transcription factors in lipid homeostasis. nih.gov In contrast, acetylhydrazine had a much less pronounced effect, suggesting that the acetylation of the hydrazine moiety mitigates these disruptive effects on lipid metabolism. nih.gov
Glucose Metabolism: In rats, the administration of hydralazine activates sympathetic preganglionic neurons, which in turn mobilizes glucose, leading to hyperglycemia. nih.gov This effect is part of a broader physiological response to the drug's primary cardiovascular effects. nih.gov
Table 2: Influence of Hydralazine and Related Compounds on Endogenous Pathways in Animal Models
| Pathway Affected | Animal Model | Compound Studied | Observed Effect | Reference |
| Hepatic Drug Metabolism | Rat | Hydralazine | Inhibition of aminopyrine N-demethylase and aniline hydroxylase. nih.gov | nih.gov |
| Lipid Metabolism | Mouse (C57BL/6) | Acetylhydrazine vs. Hydrazine | Hydrazine, but not acetylhydrazine, significantly altered expression of genes related to lipid synthesis and transport. nih.gov | nih.gov |
| Glucose Metabolism | Rat | Hydralazine | Activation of sympathetic preganglionic neurons, leading to glucose mobilization. nih.gov | nih.gov |
In Vivo Genotoxicity Assessment in Animal Models
The genotoxic potential of hydralazine, the parent compound of this compound, has been evaluated in various in vivo animal models. These studies primarily focus on the induction of DNA damage and mutagenicity in key target organs.
Research in animal models indicates that hydralazine, the precursor to this compound, can induce DNA damage through several mechanisms. The primary modes of action appear to involve the generation of free radicals and the formation of DNA adducts.
In the presence of metal ions like copper (Cu(II)) or iron (Fe(III)), hydralazine can generate reactive oxygen species, including hydroxyl radicals (·OH) and superoxide radicals. nih.gov These radicals can attack DNA, leading to strand breaks and base modifications. nih.govnih.govresearchgate.netwikipedia.org Specifically, the activation of hydralazine by peroxidase/H2O2 results in guanine-specific modifications, likely due to the formation of a nitrogen-centered hydralazyl radical. nih.gov
Studies in rats and mice have demonstrated that administration of hydralazine can cause DNA fragmentation in various organs, including the liver, lung, and kidney. nih.govnih.gov This damage is often transient, with repair observed within 12 hours in some cases. nih.gov Furthermore, hydralazine administration to rats has been shown to result in the methylation of DNA, specifically forming N7-methylguanine adducts in the liver. nih.gov This suggests that hydralazine can act as an alkylating agent, directly modifying the DNA structure. nih.gov
Table 1: Mechanisms of Hydralazine-Induced DNA Damage in Animal Models
| Mechanism | Observed Effect | Key Findings | Animal Model | References |
|---|---|---|---|---|
| Free Radical Generation | Oxidative DNA Damage | Generation of hydroxyl (·OH), superoxide, and nitrogen-centered radicals in the presence of metal ions or peroxidases. nih.gov | In vitro studies relevant to in vivo models | nih.gov |
| DNA Fragmentation | Single-Strand Breaks | Statistically significant increase in DNA elution rate, indicating fragmentation in liver, lung, kidney, and spleen. nih.gov | Mice | nih.gov |
| DNA Adduct Formation | Alkylation of DNA bases | Formation of N7-methylguanine in liver DNA following administration. nih.gov | Rats | nih.gov |
| DNA Repair Synthesis | Indication of DNA Damage | Dose-dependent induction of DNA repair synthesis in primary cultures of rat hepatocytes. nih.gov | Rats (hepatocyte cultures) | nih.gov |
The mutagenic potential of hydrazine compounds has been investigated using transgenic rodent models, which allow for the assessment of gene mutations in various tissues. Data specifically for this compound is limited; therefore, findings often rely on studies of the parent compound, hydralazine, and the related compound, hydrazine.
Studies using Muta™Mouse and Big Blue® mouse models have been conducted on hydrazine. nih.govnih.govnih.gov In one study, hydrazine sulfate did not induce any lacZ mutations in the lung, liver, or bone marrow of Muta™Mouse models after a single high dose. nih.gov Another report noted that while hydrazine was mutagenic in bacterial assays, it did not increase mutant frequency in the liver and lung of Big Blue® mice. nih.gov This suggests that while the compound can cause DNA damage, it may not necessarily translate to gene mutations in mammalian systems in vivo, or that the effect may be dependent on the dosing regimen (single vs. multiple doses). nih.govnih.gov These findings indicate a potential non-mutagenic mechanism for the carcinogenicity observed with some hydrazine derivatives. nih.gov
Table 2: Mutagenicity Studies of Hydrazine Compounds in Transgenic Rodent Models
| Compound | Transgenic Model | Target Organs | Result | References |
|---|---|---|---|---|
| Hydrazine Sulfate | Muta™Mouse (lacZ) | Lung, Liver, Bone Marrow | Negative for mutations after a single oral dose. nih.gov | nih.gov |
| Hydrazine | Big Blue® Mouse (lacI) | Liver, Lung | No increase in mutant frequency. nih.gov | nih.gov |
| Hydrazine | Muta™Mouse | Lung, Liver, Bone Marrow | No mutagenic effects observed after a single exposure. nih.gov | nih.gov |
Interplay with Other Biotransformation Enzymes in Animal Systems
The metabolism of this compound's parent compound, hydralazine, is not solely dependent on N-acetyltransferases (NATs). Other biotransformation enzymes, particularly the cytochrome P450 (CYP450) system, play a significant role in its metabolic profile in animal systems. nih.govnih.gov
Studies in rats have shown that modulating the activity of CYP450 enzymes can alter the metabolism and toxicity of hydrazine and hydralazine. nih.govnih.gov Pretreatment of rats with CYP450 inducers, such as phenobarbital and 3-methylcholanthrene, was found to reduce the excretion of the acetylated metabolite of hydralazine. nih.gov Conversely, inhibition of CYP450 enzymes with piperonyl butoxide increased the excretion of the acetylated form. nih.gov This indicates a competitive relationship between acetylation and oxidative metabolism pathways.
Furthermore, hydralazine itself has been shown to be an inhibitor of several CYP450 enzymes. In vitro studies using human liver preparations found that hydralazine can inhibit CYP1A2, CYP2B6, CYP2D6, and CYP3A. nih.gov This suggests that this compound or its parent compound could be involved in drug-drug interactions by altering the metabolism of other substances cleared by these enzymes. The induction or inhibition of specific CYP450 isoenzymes can modulate the hepatotoxicity of hydrazine, highlighting the complex interplay between different metabolic pathways. nih.gov
Table 3: Interaction of Hydralazine with Cytochrome P450 Enzymes in Animal Systems
| Modulator | Effect on CYP450 | Observed Outcome on Hydralazine/Metabolite | Animal Model | References |
|---|---|---|---|---|
| Phenobarbital | Inducer | Reduced excretion of the acetylated metabolite. nih.gov Reduced hepatotoxicity. nih.gov | Rats | nih.govnih.gov |
| 3-Methylcholanthrene | Inducer | Reduced excretion of the acetylated metabolite. nih.gov | Rats | nih.gov |
| Piperonyl Butoxide | Inhibitor | Increased excretion of the acetylated metabolite. nih.gov Increased hepatotoxicity. nih.gov | Rats | nih.govnih.gov |
| Hydralazine (as an agent) | Inhibitor | Inhibits CYP1A2, CYP2B6, CYP2D6, and CYP3A activities. nih.gov | Human (in vitro) | nih.gov |
Analytical Research Methodologies for N Acetylhydralazine Studies
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for isolating N-Acetylhydralazine from its parent drug and other metabolites prior to quantification. The choice of method depends on the sample matrix, required sensitivity, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of hydralazine (B1673433) and its metabolites. nih.govnih.gov Reversed-phase HPLC methods are particularly common for separating these polar compounds. In a typical setup, an ODS (octadecylsilyl) or C18 column is used as the stationary phase. researchgate.net
The mobile phase composition is critical for achieving good resolution between hydralazine, this compound, and other related substances. nih.gov A common approach involves a mixture of an aqueous buffer (such as phosphate or triethylamine phosphate buffer) and an organic modifier like acetonitrile or methanol. researchgate.netrroij.com Adjusting the pH of the aqueous phase can optimize the retention and peak shape of the analytes. nih.gov Detection is often performed using a UV detector, as the phthalazine (B143731) ring system in this compound absorbs UV light. researchgate.netrroij.com For enhanced sensitivity and selectivity, electrochemical detection can also be employed. rroij.com Pre-column derivatization with aldehydes, such as 2-hydroxy-1-naphthaldehyde, can be used to improve the chromatographic properties and detectability of hydralazine and its metabolites. researchgate.netrroij.com
Table 1: HPLC Method Parameters for Hydralazine and Metabolite Analysis
| Parameter | Details | Source |
| Column | ODS-2 column packed with spherisorb (250 × 4, 3 µm) | researchgate.netrroij.com |
| Mobile Phase | Acetonitrile: aqueous triethylamine phosphate buffer (80:20, v/v - pH 3) | researchgate.netrroij.com |
| Flow Rate | 0.7 ml/min | rroij.com |
| Detection | UV at 406 nm (after pre-column derivatization) | researchgate.netrroij.com |
| Internal Standard | Methyl Red | rroij.com |
Ultra-Performance Liquid Chromatography (UPLC) represents an advancement in liquid chromatography, utilizing smaller particle sizes in the column stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. While specific UPLC methods dedicated solely to this compound are not extensively detailed in the provided literature, the principles and advantages of UPLC are well-suited for its analysis. The high efficiency of UPLC is particularly beneficial for resolving structurally similar metabolites in complex biological samples. iosrjournals.org A UPLC system coupled with a sensitive detector, such as a tandem mass spectrometer (UPLC-MS/MS), would be a powerful tool for the rapid and accurate quantification of this compound in pharmacokinetic or metabolism studies. iosrjournals.org
Gas Chromatography (GC) is another technique that has been applied to the analysis of hydralazine and its acetylated metabolites. nih.govnih.gov Due to the polarity and relatively low volatility of this compound, derivatization is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. rroij.com
One common derivatization approach involves reaction with reagents like 2,4-pentanedione or formic acid. rroij.com For instance, hydralazine can be converted into its formylated derivative before injection into the GC system. rroij.comnih.gov The separation is achieved on a packed or capillary column, such as one with a stationary phase like 1% SP 1000 on Chromosorb W. rroij.com A nitrogen-selective detector (NSD) is often used for quantification, providing high sensitivity for nitrogen-containing compounds like this compound. rroij.comnih.gov GC coupled with mass spectrometry (GC-MS) can also be used for both quantification and structural confirmation of the metabolites. nih.govpharmgkb.org
Table 2: GC Method Parameters for Hydralazine and Acetylated Metabolite Analysis
| Parameter | Details | Source |
| Derivatization | Formic acid to form formylated derivatives | rroij.comnih.gov |
| Column | Glass column packed with 1% SP 1000 on Chromosorb W | rroij.com |
| Carrier Gas | Helium | rroij.com |
| Flow Rate | 30 ml/min | rroij.com |
| Detector | Nitrogen Selective Detector (NSD) | rroij.comnih.gov |
| Limit of Detection | 0.27 µmol/l for the acetylated metabolite (MTP) | rroij.comnih.gov |
Spectrometric Methods for Identification and Quantification
Spectrometric methods are indispensable for the structural elucidation and sensitive quantification of this compound, often used in conjunction with chromatographic separation.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful technique for the analysis of drug metabolites. nih.gov Tandem mass spectrometry (MS/MS) offers enhanced selectivity and sensitivity, making it ideal for quantifying low levels of this compound in biological fluids like plasma and urine. nih.govresearchgate.net
In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). The precursor ion corresponding to the molecular weight of this compound is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring or SRM), highly selective and quantitative analysis can be achieved. nih.gov For example, a method for the related compound acetylhydrazine monitored the mass transition from a derivatized precursor ion to a specific product ion for quantification. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of this compound and its metabolites. nih.govresearchgate.netresearchgate.net This capability is invaluable for identifying unknown metabolites and confirming the identity of known ones with a high degree of confidence. nih.govnih.gov The high resolving power of HRMS also helps to distinguish the analyte signal from background interferences in complex matrices. nih.govresearchgate.net
Table 3: LC-MS/MS Parameters for Acetylhydrazine Analysis (as an analogue)
| Parameter | Details | Source |
| Derivatization | p-tolualdehyde | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Mass Transition (m/z) | 176.9 -> 117.8 (for derivatized acetylhydrazine) | nih.govresearchgate.net |
| Limit of Quantification | 0.05 ng/mL | nih.govresearchgate.net |
| Linear Range | 0.05-500 ng/mL | nih.govresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. iosrjournals.orgresearchgate.net While MS provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the connectivity of atoms within the molecule. nih.gov
Proton (¹H) NMR and Carbon-13 (¹³C) NMR are fundamental techniques. In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the protons of the acetyl group and the aromatic protons of the phthalazine ring system. nih.gov The chemical shifts, splitting patterns (multiplicity), and integration of these signals provide a wealth of structural information. youtube.com For instance, the presence of a singlet integrating to three protons would be indicative of the methyl group of the acetyl moiety. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, ultimately allowing for the unambiguous assignment of the entire molecular structure. iosrjournals.orgresearchgate.net NMR is particularly crucial for definitively identifying the site of acetylation on the hydralazine molecule and for characterizing any process-related impurities or novel metabolites. iosrjournals.orgresearchgate.net
Spectrophotometric and Fluorescent Assays for Enzyme Activity
The enzymatic processes involving this compound can be monitored using various analytical techniques, with spectrophotometric and fluorescent assays being particularly valuable for determining enzyme activity. These methods offer the sensitivity required to measure the rate of reaction, often by tracking the concentration of a substrate or product over time.
Spectrophotometric assays for enzymes that metabolize this compound can be designed to measure the change in absorbance of a chromophoric substrate or product. For instance, if the enzymatic reaction results in a product with a unique absorbance maximum, the rate of product formation can be monitored at that specific wavelength. A common approach involves a coupled enzyme assay. In this setup, the product of the first enzymatic reaction (involving this compound) serves as the substrate for a second enzyme, which in turn produces a readily detectable chromophoric product. For example, a method for the assay of hydralazine, the parent compound of this compound, is based on the colored product formed by the reaction between hydralazine and ninhydrin, which is measured spectrophotometrically at an absorption maximum of 442 nm nih.gov. Such a reaction could potentially be adapted to measure the enzymatic deacetylation of this compound back to hydralazine. Another spectrophotometric approach involves derivatization with a reagent that produces a colored compound. For example, hydralazine can be converted to tetrazolo[5,1-alpha]phthalazine with nitrite ions under acidic conditions, with the resulting derivative showing an absorption maximum at about 274 nm nih.gov. The rate of appearance of this compound's parent compound could thus be tracked.
Fluorescent assays, known for their high sensitivity and specificity, provide another avenue for studying enzyme activity related to this compound. clinpgx.org These assays typically employ a fluorogenic substrate that becomes fluorescent upon enzymatic modification. While specific fluorescent probes for this compound metabolizing enzymes are not widely reported, the principle can be applied by designing a substrate that mimics this compound and contains a fluorophore that is quenched in the native state. Enzymatic activity would release the fluorophore, leading to an increase in fluorescence intensity that can be monitored over time. Alternatively, a fluorescent derivatizing agent could be used to label either the substrate or the product, allowing for their quantification by fluorescence spectroscopy.
Sample Preparation Techniques for Biological Matrices
The accurate analysis of this compound in biological samples such as plasma, urine, or tissue homogenates necessitates meticulous sample preparation to remove interfering substances and concentrate the analyte of interest.
Extraction Methods for In Vitro and In Vivo Samples
Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques employed for the extraction of hydralazine and its metabolites, including this compound, from biological matrices.
Liquid-Liquid Extraction (LLE): This technique relies on the differential partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For hydralazine and its derivatives, the choice of organic solvent and the pH of the aqueous phase are critical for efficient extraction. A method for the determination of hydralazine in human plasma involves extraction into dichloromethane after derivatization nih.gov. In another method, hydralazine was derivatized and then extracted with a mixture of heptane, methylene chloride, and isopentyl alcohol rroij.com.
Solid-Phase Extraction (SPE): SPE offers a more selective and often cleaner extraction compared to LLE. It involves passing the liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a strong solvent. The choice of the sorbent (e.g., C18, ion-exchange) depends on the physicochemical properties of this compound.
The following table provides an overview of extraction methods that have been applied to the parent compound, hydralazine, and are applicable to this compound.
| Extraction Method | Biological Matrix | Key Parameters | Reference |
| Liquid-Liquid Extraction | Human Plasma | Derivatization with 2-hydroxy-1-naphthaldehyde, extraction with dichloromethane. | nih.gov |
| Liquid-Liquid Extraction | Plasma | Derivatization with salicylaldehyde, extraction with heptane, methylene chloride, and isopentyl alcohol. | rroij.com |
| Gas Chromatography | Plasma | Derivatization with nitrous acid, extraction with organic solvent. | nih.gov |
Derivatization Strategies for Analytical Enhancement
Derivatization is a crucial step in the analysis of this compound and its parent compound, hydralazine, as it can improve their chromatographic behavior, volatility, and detectability. Due to the reactive hydrazino group in hydralazine, derivatization is often necessary to form a stable product for analysis rroij.comrroij.com.
For Gas Chromatography (GC) , derivatization is essential to increase the volatility and thermal stability of the analyte. Common derivatizing agents for hydralazine include:
Nitrous acid: Converts hydralazine into the more stable tetrazolo[1,5-a]phthalazine, which can be analyzed by GC nih.gov.
2,4-pentanedione: Reacts with hydralazine to form a stable derivative suitable for GC analysis rroij.com.
Formic acid: Used to form formylated derivatives of hydralazine and its metabolites for GC analysis with a nitrogen-selective detector rroij.com.
For High-Performance Liquid Chromatography (HPLC) , pre-column derivatization is often employed to enhance the detectability of the analyte, particularly for UV or fluorescence detection. Examples include:
2-hydroxy-1-naphthaldehyde: Reacts with hydralazine to form a derivative that can be detected by a UV detector at 406 nm nih.govrroij.com.
p-hydroxybenzaldehyde or p-anisaldehyde: Used to form derivatization products of hydralazine for HPLC-UV analysis rroij.com.
Salicylaldehyde: Used for derivatization of hydralazine for HPLC with electrochemical detection rroij.com.
Method Development and Validation Principles for Research Applications
The development and validation of analytical methods are fundamental to ensure the reliability and reproducibility of research findings for this compound rroij.com. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH).
Sensitivity, Specificity, Linearity, and Precision
Sensitivity is determined by the limit of detection (LOD) and the limit of quantitation (LOQ). For a UV-spectrophotometric method for hydralazine, the LOD and LOQ were found to be 0.051 µg/ml and 0.16 µg/ml, respectively iajpr.com. An HPLC method for hydralazine in human plasma had a detection limit of 1 ng/ml nih.gov.
Specificity refers to the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is often demonstrated by the separation of the analyte peak from other peaks in a chromatogram.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. For an HPLC method for hydralazine, linearity was observed in the concentration range of 0.5 to 4 µg/ml iajpr.com. Another study showed linearity between 50% to 150% of the target concentration level with a correlation coefficient greater than 0.998 jddtonline.infosphinxsai.comjddtonline.info.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD). For an HPLC method for hydralazine, intraday and interday precision studies showed a %RSD of less than 2% iajpr.com. Another study reported that the %RSD for intra- and inter-day studies did not exceed 3% sphinxsai.com.
The table below summarizes validation parameters from a representative HPLC method for hydralazine.
| Validation Parameter | Result | Reference |
| Linearity Range | 0.5 - 4 µg/ml | iajpr.com |
| Correlation Coefficient (r²) | > 0.998 | jddtonline.infosphinxsai.comjddtonline.info |
| Limit of Detection (LOD) | 0.051 µg/ml (UV-Spec) | iajpr.com |
| Limit of Quantitation (LOQ) | 0.16 µg/ml (UV-Spec) | iajpr.com |
| Precision (%RSD) | < 2% | iajpr.com |
| Accuracy (Recovery) | 98% - 100.5% | iajpr.com |
Stability of Analyte in Research Samples
The stability of this compound in biological samples is a critical parameter to assess during method validation to ensure that the measured concentration reflects the true concentration at the time of sampling. Hydralazine itself is known to be unstable and can degrade in solution nih.govgoogle.comnih.gov. Its high reactivity leads to the formation of hydrazones with endogenous α-keto acids rroij.com.
Studies on hydralazine have shown that after the addition of ascorbic acid, serum samples were stable at -20°C for at least 7 months rroij.com. In another instance, it was found that if hydralazine was extracted from a dosage form in methanol and diluted with water within 2 hours, no significant degradation occurred rroij.com. The stability of this compound would be expected to be influenced by similar factors, including storage temperature, pH, and the presence of stabilizing agents. Therefore, stability studies under various conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage) are essential for reliable bioanalytical data.
Theoretical and Computational Approaches to N Acetylhydralazine Research
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how N-Acetylhydralazine might interact with its target enzymes, primarily N-acetyltransferases (NATs).
While specific molecular docking studies for this compound are not extensively documented in publicly available literature, research on its parent compound, hydralazine (B1673433), provides valuable predictive insights. The acetylation of hydralazine to this compound is a key metabolic step, and understanding the binding affinity of both compounds to NATs is essential.
Beyond NATs, hydralazine has been studied as an inhibitor of other enzymes, such as DNA methyltransferase 1 (DNMT1). nih.gov Molecular docking simulations have been instrumental in developing a binding model for hydralazine with a homology model of human DNMT1. nih.gov These studies rationalize the inhibitory activity of hydralazine at a molecular level, showing a complex network of interactions within the binding pocket. nih.gov The binding affinity predictions from such studies are critical for the rational design of novel inhibitors.
Table 1: Predicted Binding Affinities of Hydralazine with Target Enzymes
| Compound | Target Enzyme | Docking Score (XP g score) | Binding Energy (dG bind, kcal/mol) | Source |
| Hydralazine | M. tuberculosis NAT (TBNAT) | -6.423 | -41.543 | mdpi.com |
Note: This data is for the parent compound, hydralazine, and serves as a predictive basis for this compound.
Computational docking not only predicts binding affinity but also identifies the key amino acid residues within the protein's active site that interact with the ligand. For hydralazine's interaction with TBNAT, docking studies revealed that its high binding score could be attributed to two specific interactions with the residue His110: one hydrogen-bonding interaction and one pi-pi stacking interaction. mdpi.com This suggests that His110 is a critical residue for the binding of hydralazine to TBNAT. mdpi.com
In studies with human DNMT1, the inhibitory action of hydralazine is explained by interactions with arginine and glutamic acid residues within the binding pocket. nih.gov These interactions are significant as these residues also play a crucial role in the natural mechanism of DNA methylation. nih.gov The identification of these interacting residues is invaluable for guiding the design of more potent and selective enzyme inhibitors. nih.gov
The active site of human NAT1 is noted to be smaller than that of NAT2, a difference attributed to the presence of bulky residues like Arg127 and Tyr129 in NAT1. uq.edu.au In contrast, NAT2 possesses serine residues at these positions, creating a larger binding pocket more suitable for substrates like hydralazine. uq.edu.au Within the NAT1 active site, hydrogen bonding with residues such as Arg127, His107, and Ile106, along with π-π stacking interactions with Phe125, are crucial for substrate binding. uq.edu.au It is hypothesized that this compound, once formed, would have a different set of interactions within the NAT active site.
Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. These calculations provide fundamental insights into the properties of this compound.
DFT calculations have been used to study the molecular structure and electronic properties of hydralazine derivatives and related phthalazine (B143731) compounds. bldeasbkcp.ac.inekb.egresearchgate.net The optimized molecular geometry, including bond lengths and angles, can be determined, which often shows slight deviations from experimental values due to the absence of intermolecular forces in the gas-phase calculations. bldeasbkcp.ac.in
A key parameter derived from DFT is the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. For a hydralazine hydrazone ligand, the HOMO-LUMO energy gap was calculated to be 3.493 eV. bldeasbkcp.ac.in For related phthalazine derivatives, DFT calculations have also been performed to determine these electronic parameters. ekb.eg Theoretical investigations of hydralazine derivatives for applications in organic solar cells have also reported on their frontier molecular orbital energies. researchgate.net
Table 2: Representative HOMO-LUMO Energy Gaps of Hydralazine-Related Compounds from DFT Calculations
| Compound/Derivative | HOMO-LUMO Gap (eV) | Computational Method | Source |
| Hydralazine Hydrazone Ligand | 3.493 | DFT | bldeasbkcp.ac.in |
| 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine | 3.5 | DFT | |
| (E)-1-(phthalazin-1-yl)-1-[(pyridin-2-yl)ethylidene]hydralazine (PPEH) | Not specified directly, but FMO energies calculated | M06-2X/def2-tzvpp | researchgate.net |
| 1-[2-(1-(pyridine-3-yl)ethylidene)hydrazinyl]phthalazine (PEHP) | Not specified directly, but FMO energies calculated | M06-2X/def2-tzvpp | researchgate.net |
Note: These values are for compounds structurally related to this compound and provide an estimation of its electronic properties.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic picture of the behavior of molecules and their complexes over time. This method is used to study the stability of ligand-protein interactions and the conformational changes that may occur upon binding.
MD simulations of hydralazine in complex with human DNMT1 have been conducted to assess the stability of the predicted binding mode. nih.gov Such simulations can reveal the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions with key residues. In a study involving methyltransferases, MD simulations of complexes with hydralazine as an inhibitor showed a stable root-mean-square deviation (RMSD) of around 2.5 Å, indicating a stable binding complex. mdpi.com
These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the allosteric effects and conformational changes that a ligand might induce in a protein. d-nb.info The insights from MD simulations can help in refining the design of new drug candidates with improved binding and efficacy. scholaris.ca Although specific MD simulation studies focused solely on this compound are yet to be widely published, the results from studies on its parent compound lay a strong foundation for future computational investigations into its dynamic behavior with biological targets.
Analysis of Protein-Ligand Interaction Dynamics
The interaction between a ligand like this compound and its metabolizing enzyme is a dynamic process governed by a network of non-covalent interactions. nih.gov Understanding these interactions is key to explaining the specificity and efficiency of the metabolic process. The primary enzyme responsible for hydralazine acetylation, NAT2, has a well-defined active site where these interactions occur. plos.orgnih.gov
The proposed reaction mechanism for NAT2 involves two main steps: first, the formation of an acetyl-CoA–NAT2 complex, and second, the transfer of the acetyl group from the cofactor to the catalytic cysteine residue (C68). plos.org Subsequently, this acetyl group is transferred to the substrate, hydralazine, forming this compound. The binding pocket for the substrate and the binding site for the acetyl-CoA cofactor are in close proximity, with some overlapping residues. plos.org
The binding process itself can be complex, sometimes occurring in multiple steps. nih.gov Studies on inhibitors binding to cytochrome P450 enzymes, for instance, have shown that an initial loose binding can be followed by conformational changes that lead to a more tightly bound complex. nih.govbiomolther.org These dynamic changes, which can include adjustments in residue side chains or even the protein backbone, are driven by a combination of factors including enthalpy and entropy changes, to optimize non-covalent interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com
Table 1: Kinetic Parameters of Hydralazine Acetylation by Human NAT Enzymes
| Enzyme | Apparent Km (μM) | Apparent Vmax (nmol/min/mg) | Relative Clearance (Vmax/Km) |
|---|---|---|---|
| Recombinant Human NAT1 | 456 ± 57 | 72.2 ± 17.9 | 1 |
| Recombinant Human NAT2 | 20.1 ± 8.8 | 153 ± 15 | ~50-fold higher than NAT1 |
Data sourced from studies on recombinant human N-acetyltransferases expressed in yeast. nih.gov The lower Km and higher Vmax for NAT2 indicate a significantly higher affinity and capacity for hydralazine acetylation compared to NAT1. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajptr.comneovarsity.org This approach is founded on the principle that variations in the structure of a molecule influence its activity in a predictable way. neovarsity.org For this compound and its parent compound hydralazine, QSAR studies can provide mechanistic insights into their antihypertensive effects by identifying the key structural, physicochemical, and topological properties that govern their function. ajptr.comijpsr.com
The general workflow for developing a QSAR model involves curating a dataset of molecules with known activities, calculating various molecular descriptors for each molecule, selecting the most relevant descriptors, building a predictive model, and validating its performance. neovarsity.org The resulting QSAR equation takes the general form:
Activity = f (Physicochemical and/or Structural Properties) ajptr.com
In the context of antihypertensive agents like hydralazine derivatives, QSAR models have been developed to predict activity based on descriptors calculated from their 2D structures. ijpsr.com These descriptors can include topological indices, physicochemical properties (like logP), and structural indices. ijpsr.com For example, a study on N-substituted phthalazinedione derivatives, structurally related to this compound, used a Genetic Function Approximation method to develop a QSAR model. ijpsr.com The model's response variable was the negative logarithm of the IC50 value, which was then correlated with calculated 2D descriptors. ijpsr.com
Such models help in understanding the mechanism of action by highlighting which molecular features are most influential. For instance, a QSAR study on dichloroanilino imidazoline (B1206853) derivatives identified properties like blood-brain barrier crossing potential, absorption, and lack of hepatotoxicity or mutagenicity as important factors alongside the primary activity. ajptr.com Another QSAR model for a different class of compounds identified atomic charges (qC9, qC6), dipole moment, and LogP as significant contributors to the biological activity. researchgate.net These findings can guide the design of new molecules with improved activity profiles. ajptr.com Although specific QSAR models solely for this compound are not prominently detailed, studies on related hydralazine and phthalazine derivatives demonstrate the utility of the QSAR approach for understanding the structural requirements for antihypertensive activity. ijpsr.comsciforum.net
Future Research Directions and Unresolved Questions
Elucidation of Complete Metabolic Cascade Beyond Initial Acetylation
The biotransformation of hydralazine (B1673433) commences with N-acetylation, a reaction primarily catalyzed by the polymorphic N-acetyltransferase 2 (NAT2) enzyme, to form N-acetylhydralazine. pharmgkb.orgmims.comnih.gov This initial step is significantly influenced by an individual's acetylator status, with "slow acetylators" exhibiting higher plasma levels of the parent drug. mims.comrxlist.com However, the metabolic journey of this compound is far from over at this point.
Existing research indicates that the metabolic cascade is extensive and involves multiple pathways beyond this first acetylation. drugbank.comresearchgate.net Following its formation, this compound can undergo further biotransformation. One proposed pathway involves oxidation to an unstable intermediate, which is then acetylated to yield N-acetylhydrazinophthalazinone. researchgate.net Another route involves direct acetylation and cyclization of hydralazine to form 3-methyl-s-triazolo[3,4-a]phthalazine (MTP), which can be further oxidized to 3-hydroxy-MTP. nih.govresearchgate.net Additionally, hydralazine can react with endogenous compounds like pyruvic acid to form hydrazone metabolites. pharmgkb.orgnih.gov
Future research must focus on definitively mapping these subsequent pathways and identifying all resulting metabolites. A comprehensive understanding of the complete metabolic cascade is essential for predicting the full range of biological activities and potential toxicities associated with hydralazine administration.
Identification of Novel Enzymes or Pathways Involved in this compound Biotransformation
While NAT2 is the principal enzyme in the initial acetylation of hydralazine, other enzymatic systems are implicated in its broader metabolism. pharmgkb.organeskey.com There is evidence to suggest the involvement of Phase I and Phase II enzymes beyond NAT2.
Key Enzymes and Pathways for Future Investigation:
| Enzyme Family | Specific Enzymes/Pathways | Potential Role in this compound Metabolism |
| Cytochrome P450 (CYP) | CYP1A2, CYP2B6, CYP2D6, CYP3A | Oxidation of the hydralazine molecule or its metabolites. nih.govnih.gov Hydralazine itself has been shown to inhibit these enzymes. nih.gov |
| Aldehyde Oxidase (AO) | AOX1 | Potential involvement in the oxidation of the heterocyclic ring structure. uri.edu |
| UDP-Glucuronosyltransferases (UGTs) | UGT1A1, UGT1A3 | Conjugation reactions to form more water-soluble glucuronide metabolites for excretion. drugbank.comfamerp.brbdj.co.jpupol.cz |
| Monoamine Oxidase (MAO) | - | Potential for oxidation of the hydrazine (B178648) moiety. longdom.org |
| Peroxidases | - | Catalysis of one-electron oxidation to form radical species. longdom.orgnih.gov |
Future studies should employ recombinant enzyme systems and specific inhibitors to precisely identify all the enzymes responsible for the biotransformation of this compound and its downstream metabolites. Understanding the roles of these alternative pathways is particularly important in individuals with different NAT2 genotypes.
Advanced Mechanistic Studies on Reactive Metabolite Formation and DNA/Protein Adduction
A significant area of concern and future research is the formation of reactive metabolites from hydralazine and this compound. These reactive species can covalently bind to cellular macromolecules like DNA and proteins, a process known as adduction, which has been implicated in the drug's toxicity. longdom.org
Research has shown that hydralazine can be oxidized to reactive species that bind to proteins. longdom.org One proposed mechanism involves the formation of a hydralazyl radical. nih.govresearchgate.net Furthermore, studies have demonstrated that hydralazine can trap reactive aldehydes like acrolein, forming hydrazone adducts on proteins, which may represent a cytoprotective mechanism in some contexts but also highlights its reactivity. nih.govresearchgate.netcloudfront.netnih.govcapes.gov.br
Crucially, recent findings indicate that hydralazine can react rapidly with apurinic/apyrimidinic (AP) sites in DNA, which are common forms of endogenous DNA damage. researchgate.netacs.orgacs.orgnih.gov This reaction forms a stable triazolo[3,4-a]phthalazine adduct, suggesting that the genotoxic properties of hydralazine may stem from its interaction with these pre-existing DNA lesions rather than with the intact DNA structure. researchgate.netacs.org The administration of hydralazine to rats has been shown to result in the formation of N7-methylguanine in liver DNA. nih.gov
Future mechanistic studies, utilizing advanced mass spectrometry and other sensitive analytical techniques, are needed to:
Fully characterize the structures of all reactive metabolites formed from this compound.
Identify the specific protein and DNA adducts that are formed in vivo.
Elucidate the precise chemical mechanisms leading to adduct formation.
Determine the biological consequences of these adducts, including their role in cellular dysfunction and toxicity.
Development of Enhanced In Vitro and Animal Models to Mimic Human Metabolic Variability
The significant inter-individual variability in hydralazine metabolism, largely due to NAT2 polymorphism, presents a challenge for preclinical studies. nih.govrxlist.com Therefore, the development of more predictive in vitro and animal models is a critical research direction.
Current in vitro models often use 2D cell cultures, such as HepG2 or HepaRG cells, which may not fully recapitulate the metabolic capacity of the human liver due to the rapid loss of hepatocyte-specific functions, including the expression of metabolic enzymes. acs.orgpreprints.orgnih.gov There is a pressing need to move towards more sophisticated models.
Advanced Models for Future Research:
| Model Type | Description | Advantages for this compound Research |
| 3D Liver Spheroids/Organoids | Self-assembled three-dimensional cultures of primary human hepatocytes or liver cell lines. mdpi.comfrontiersin.org | Maintain differentiated phenotype and metabolic functionality for longer periods, allowing for studies of chronic toxicity and more accurate prediction of metabolism. acs.orgnih.gov |
| Microfluidic "Liver-on-a-Chip" | Micro-engineered devices that culture liver cells in a more physiologically relevant microenvironment with perfusion. mdpi.com | Enable the study of complex cell-cell interactions and dynamic processes in drug metabolism. |
| Humanized Animal Models | Mice genetically engineered to express human drug-metabolizing enzymes, such as CYP2D6 or NAT2. tandfonline.com | Provide a more accurate in vivo system for studying polymorphic drug metabolism and its consequences. |
| Polymorphic Rat Strains | Inbred rat strains, such as the DA and Lewis strains, that exhibit polymorphic metabolism of certain drugs. oup.comoup.com | Can serve as models for the poor and extensive metabolizer phenotypes seen in humans. oup.comoup.comnih.gov |
These advanced models will be invaluable for investigating how genetic variability affects the entire metabolic cascade of this compound and for predicting individual susceptibility to its effects.
Application of Multi-Omics Approaches to Understand this compound's Metabolic Landscape
To gain a holistic understanding of the metabolic fate of this compound, future research should leverage the power of multi-omics approaches. These technologies allow for the comprehensive analysis of genes, proteins, and metabolites, providing a systems-level view of biological processes.
Pharmacogenomics: While the role of NAT2 is established, genomics can identify other genetic variants in CYP enzymes, UGTs, or other metabolic pathways that influence this compound metabolism and response. pharmgkb.orgfrontiersin.org
Proteomics: This can be used to quantify the expression levels of various drug-metabolizing enzymes in different tissues and in response to hydralazine exposure, helping to identify key players in its biotransformation.
Metabolomics: This approach can comprehensively profile all the metabolites of hydralazine and this compound in biological fluids (e.g., plasma, urine), providing a complete picture of the metabolic network and helping to discover novel metabolic pathways.
Integrating these multi-omics datasets will provide unprecedented insight into the complex interplay of factors governing this compound metabolism and will be essential for advancing personalized medicine approaches for hydralazine therapy.
Refinement of Computational Models for Predictive Mechanistic Toxicology
Computational toxicology, including Quantitative Structure-Activity Relationship (QSAR) modeling, offers a powerful in silico approach to predict the potential toxicity of chemical compounds. oup.comresearchgate.netiabcd.org.in These models relate the chemical structure of a molecule to its biological activity.
For this compound and its various metabolites, refined QSAR models could be developed to:
Predict the likelihood of forming reactive metabolites.
Estimate the potential for DNA and protein adduction.
Forecast potential off-target effects and toxicological outcomes.
Some QSAR studies have already included hydralazine in their datasets for predicting hepatotoxicity and other activities. researchgate.netiabcd.org.indigitellinc.com Future work should focus on building more specific and mechanistically-informed models for hydrazine derivatives. These models, once validated, can accelerate the risk assessment process, guide the design of safer drug analogues, and reduce the reliance on animal testing.
Exploration of Non-Enzymatic Reactions Involving this compound
While enzyme-catalyzed reactions are central to drug metabolism, the potential for non-enzymatic reactions should not be overlooked. The chemical structure of this compound, containing a reactive hydrazine moiety, makes it susceptible to spontaneous chemical reactions within the body.
As previously mentioned, hydralazine can react non-enzymatically with endogenous molecules like pyruvic acid to form hydrazones. pharmgkb.orgdrugbank.com It also reacts with acrolein and at abasic sites in DNA without direct enzymatic catalysis. nih.govresearchgate.net These reactions highlight that the chemical reactivity of the compound itself can drive significant biological interactions.
Future research should systematically investigate the potential for this compound to participate in other non-enzymatic reactions, such as:
Reactions with other endogenous aldehydes or ketones.
Spontaneous oxidation or degradation under physiological conditions of pH and temperature.
Interactions with metal ions, which are known to catalyze the oxidation of hydrazines to form free radicals. longdom.orgnih.gov
A thorough understanding of these non-enzymatic pathways is essential for a complete toxicological and pharmacological profile of this compound.
Comparative Mechanistic Studies Across Different Biological Systems and Species
Future research must prioritize comparative mechanistic studies of this compound across diverse biological systems and species. Understanding the species-specific differences in the biotransformation and mechanistic actions of this compound is fundamental for accurately extrapolating preclinical data from animal models to human contexts. The metabolism of its parent compound, hydralazine, is known to vary significantly between species, primarily due to differences in drug-metabolizing enzymes. upol.cznih.govtaylorandfrancis.com These variations have direct implications for the formation, bioavailability, and subsequent metabolic fate of this compound.
The primary route of this compound formation is through the N-acetylation of hydralazine, a reaction catalyzed by N-acetyltransferase (NAT) enzymes. upol.cznih.gov Humans possess two main isoforms, NAT1 and NAT2, which are cytosolic enzymes found in the liver and other tissues. upol.cz However, the expression, substrate specificity, and genetic polymorphism of these enzymes are not uniform across species. upol.cznih.gov
Moreover, the subsequent metabolism of related hydrazine compounds involves other enzyme systems, such as the cytochrome P450 (CYP) family. nih.gov For example, studies in rats have shown that acetylhydrazine, a structurally similar compound, undergoes metabolic activation by cytochrome P450, resulting in the production of molecular nitrogen. nih.gov This pathway's relevance and activity for this compound across different species remain an unresolved question. Interspecies variability in CYP enzymes is well-documented and could lead to different metabolic fates for this compound, potentially generating unique metabolites with distinct biological activities or toxicities in different species. nih.gov
Unraveling these species-specific pathways is a critical area for future investigation. Direct, comparative studies are needed to map the metabolic pathways of this compound in various species, including humans, primates, dogs, and rodents. Such research should aim to identify and quantify the metabolites produced and determine the specific enzymes involved (e.g., NAT isoforms, CYPs, UGTs). This knowledge is essential for validating the use of specific animal models in preclinical safety and efficacy studies and for better understanding the compound's mechanism of action.
Table 1: Known Species Differences in N-Acetyltransferase (NAT) Enzymes
This table summarizes key observed differences in NAT enzymes across various species, which can influence the metabolism of compounds like hydralazine.
| Species | Enzyme/Phenotype | Substrate Specificity Example | Relevance to this compound Metabolism |
| Human | NAT1 and NAT2 | NAT2 has a >20-fold lower Km for hydralazine than NAT1. nih.gov NAT1 is selective for substrates like p-aminobenzoic acid (PABA). upol.czlouisville.edu | NAT2 polymorphism (slow, intermediate, rapid acetylators) directly controls the rate of this compound formation from hydralazine. nih.gov |
| Rodents (e.g., Mouse, Rat) | NAT1 and NAT2 | In rodents, PABA is a substrate for NAT2, unlike in humans. upol.cz Mouse NAT2 shows high homology to human NAT1. upol.cz | Differences in substrate specificity suggest that the acetylation of hydralazine may not be directly analogous to humans, potentially altering this compound production rates. |
| Dog | - | In studies with other drugs, dogs showed an inability to re-acetylate a deacetylated metabolite, a reaction catalyzed by NAT in other species. nih.gov | This suggests potential differences in NAT activity which could affect the overall metabolic profile if this compound undergoes deacetylation. |
| Rabbit | - | Historically used as a model for "rapid" acetylator phenotype. | May provide insights into metabolic pathways in human rapid acetylators, but direct comparisons for hydralazine acetylation are needed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
